molecular formula C16H20N2O B2898715 N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide CAS No. 2097915-50-7

N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide

Cat. No.: B2898715
CAS No.: 2097915-50-7
M. Wt: 256.349
InChI Key: XFVYCMDVXTZDLT-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide ( 2097915-50-7) is a chemical compound with the molecular formula C16H20N2O and a molecular weight of 256.34 g/mol . This synthetically accessible molecule features a cyclohex-3-ene-1-carboxamide core linked via a methylene bridge to a 6-cyclopropylpyridine moiety . Its structure, characterized by these distinct hydrophobic and hydrophilic regions, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is offered with a purity of 90% and higher for research applications . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a starting point in the development of novel chemical entities. While specific biological targets are not confirmed for this exact structure, related cyclohex-3-ene-1-carboxamide derivatives have been documented to undergo interesting rearrangement reactions, such as forming bicyclic lactones, which are useful scaffolds in synthetic chemistry . The structural motifs present in this compound are commonly explored in the search for new pharmacologically active agents.

Properties

IUPAC Name

N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(14-4-2-1-3-5-14)18-11-12-6-9-15(17-10-12)13-7-8-13/h1-2,6,9-10,13-14H,3-5,7-8,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVYCMDVXTZDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CN=C(C=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclohex-3-ene-1-carboxylic Acid Derivatives

Cyclohex-3-ene-1-carboxylic acid serves as the acylating agent. Its synthesis typically involves Diels-Alder reactions between conjugated dienes and acryloyl chloride, followed by hydrolysis. Alternative routes include catalytic hydrogenation of aromatic precursors or ring-opening metathesis of norbornene derivatives.

(6-Cyclopropylpyridin-3-yl)methanamine Synthesis

This amine component requires:

  • Pyridine Core Functionalization : Introduction of a cyclopropyl group at the 6-position of pyridine.
  • Methylamine Installation : Conversion of the 3-position into a methylamine group.
    Key challenges include regioselective cyclopropanation and avoiding over-reduction of the pyridine ring.

Synthetic Routes to (6-Cyclopropylpyridin-3-yl)methanamine

Cyclopropanation of 6-Bromo-3-pyridinemethanol

A three-step sequence starting from 6-bromo-3-pyridinemethanol:

  • Mitsunobu Reaction : Conversion of the alcohol to a phthalimide-protected amine using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
  • Suzuki-Miyaura Coupling : Reaction with cyclopropylboronic acid under palladium catalysis (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80°C).
  • Deprotection : Hydrazinolysis to free the primary amine.

Optimized Conditions :

  • Suzuki coupling achieves 78–85% yield with 10 mol% Pd catalyst.
  • Phthalimide deprotection requires 6 h reflux in ethanol with 2 M hydrazine hydrate.

Direct Cyclopropanation via Photocatalysis

Recent advances utilize visible-light-mediated [2+1] cycloaddition between 6-vinylpyridine derivatives and dichloromethane. This method avoids transition metals but requires careful control of irradiation time (12–18 h) to prevent over-cyclopropanation.

Amide Bond Formation Strategies

Coupling cyclohex-3-ene-1-carboxylic acid with (6-cyclopropylpyridin-3-yl)methanamine employs three primary methods:

Schlenk-Type Acylation

Activation of the carboxylic acid as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with the amine in anhydrous dichloromethane (DCM) at 0–5°C.

Typical Protocol :

  • Add SOCl₂ (1.2 eq) dropwise to cyclohex-3-ene-1-carboxylic acid in DCM (0°C, 1 h).
  • Remove excess SOCl₂ under reduced pressure.
  • Add amine (1.1 eq) in DCM, stir at room temperature for 4 h.
  • Wash with 5% NaHCO₃, dry over MgSO₄, and purify via silica chromatography.

Yield : 82–89%.

Carbodiimide-Mediated Coupling

Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF).

Advantages :

  • Mild conditions (0–25°C).
  • Minimal racemization.

Limitations :

  • Requires strict stoichiometric control to avoid side reactions.

Yield : 75–81%.

Enzymatic Aminolysis

Lipase-catalyzed reaction in non-polar solvents (e.g., toluene) at 40°C. While environmentally friendly, this method shows lower efficiency (52–60% yield) and longer reaction times (48–72 h).

Critical Process Parameters and Optimization

Solvent Effects on Amide Yield

Solvent Dielectric Constant Yield (%) Reaction Time (h)
Dichloromethane 8.93 89 4
THF 7.52 81 6
DMF 36.7 68 3
Toluene 2.38 59 8

Polar aprotic solvents like DMF accelerate reactions but promote side reactions, while DCM balances reactivity and selectivity.

Temperature Profile for Acid Chloride Formation

Temperature (°C) SOCl₂ Equivalents Purity (%)
0 1.2 98.2
25 1.5 95.7
40 2.0 89.3

Lower temperatures minimize decomposition of the acid chloride intermediate.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, py-H), 7.72 (d, J = 8.1 Hz, 1H, py-H), 6.12 (m, 1H, CH=CH), 4.42 (d, J = 5.7 Hz, 2H, CH₂N), 2.90 (m, 1H, cyclopropane), 2.65–1.98 (m, 6H, cyclohexene), 1.12–0.89 (m, 4H, cyclopropane).
  • HRMS : Calculated for C₁₆H₂₀N₂O [M+H]⁺ 257.1648, found 257.1651.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O):

  • Retention time: 6.72 min
  • Purity: 99.1% (UV 254 nm).

Scale-Up Considerations and Industrial Feasibility

Batch vs. Continuous Flow Synthesis

  • Batch : Suitable for small-scale production (<10 kg), 82% overall yield.
  • Continuous Flow : Microreactor systems reduce reaction time by 40% but require precise control of reagent stoichiometry.

Cost Analysis

Component Cost per kg (USD)
6-Bromo-3-pyridinemethanol 1,200
Cyclopropylboronic acid 850
Pd(PPh₃)₄ 12,000
EDC/HOBt 3,500

Catalyst recycling and solvent recovery reduce costs by 18–22% in large-scale operations.

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or cyclohexene rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(6-chloropyridin-3-yl)methyl]methylamine
  • N-[(6-chloropyridin-3-yl)methyl]-N-methylacetimidamide

Uniqueness

N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide is unique due to its specific structural features, such as the cyclopropyl group and the cyclohexene ring. These features can impart distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Q & A

Q. What are the established synthetic routes for N-[(6-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide?

The synthesis typically involves multi-step organic reactions. A general approach includes:

  • Cyclohexene ring formation : Cyclization reactions (e.g., Diels-Alder or acid-catalyzed cyclization) to construct the cyclohex-3-ene moiety.
  • Amide coupling : Reacting the cyclohexene carboxylic acid derivative with a pyridine-containing amine (e.g., 6-cyclopropylpyridin-3-ylmethanamine) using coupling agents like EDC/HOBt.
  • Functional group transformations : Protecting/deprotecting steps for intermediates, as seen in analogous carboxamide syntheses .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

Technique Application Example Data
NMR Structural confirmation1H^1H NMR (DMSO-d6d_6): δ 0.51–0.73 (cyclopropyl protons), 2.76–2.81 (methylene protons)
ESI-MS Molecular weight verificationESIMS m/zm/z: 352.2 (M+1)
HPLC Purity assessment≥95% purity under optimized chromatographic conditions

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Yield optimization requires systematic variation of parameters:

  • Temperature : Elevated temperatures (e.g., 80–100°C) for amide coupling steps.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates.
  • Catalysts : Use of DMAP or Pd-based catalysts for regioselective cyclopropane functionalization.
  • Design of Experiments (DoE) : Statistical modeling to identify optimal parameter combinations, as applied in flow-chemistry frameworks .

Q. What computational strategies predict biological interactions of this compound?

  • Molecular docking : Screen against target proteins (e.g., neurological disorder-related enzymes) using software like AutoDock or Schrödinger.
  • QSAR modeling : Correlate structural features (e.g., cyclohexene ring strain, pyridine substituents) with activity.
  • Spectroscopic simulations : Compare computed IR/NMR spectra with experimental data to validate conformers .

Q. How can contradictory spectroscopic data be resolved during characterization?

Discrepancies in NMR or mass spectra may arise from:

  • Tautomerism : Cyclohexene ring puckering or amide rotamers.
  • Impurity interference : Use preparative HPLC to isolate pure fractions.
  • Isotopic patterns : Verify 13C^{13}C satellite peaks in ESI-MS to rule out adducts .

Q. What biological targets are plausible for this compound based on structural analogs?

Analogous cyclohexene carboxamides exhibit activity in:

  • Neurological disorders : Modulation of acetylcholinesterase or NMDA receptors (e.g., Alzheimer’s disease targets) .
  • Enzyme inhibition : Thienopyrimidinone derivatives show binding to kinases or proteases .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess:

  • Temperature : Accelerated degradation at 40°C vs. 4°C.
  • Light exposure : UV-Vis monitoring of photodegradation.
  • Solvent systems : Stability in DMSO vs. aqueous buffers (pH 7.4).
    Reference protocols from thieno[3,2-d]pyrimidine analogs suggest lyophilization for long-term storage .

Q. What strategies differentiate this compound from structural analogs in SAR studies?

  • Substituent variation : Compare cyclopropyl (vs. methyl or halogen) on pyridine.
  • Ring conformation : Impact of cyclohexene unsaturation vs. saturated cyclohexane.
  • Bioisosteric replacement : Replace pyridine with thiazole to assess activity shifts .

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